molecular formula C13H15NO B7863908 N-(3-ethynylphenyl)oxan-4-amine

N-(3-ethynylphenyl)oxan-4-amine

Cat. No.: B7863908
M. Wt: 201.26 g/mol
InChI Key: MLVFLAHYIMSDQN-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)oxan-4-amine is a tetrahydropyran (oxane) derivative featuring an ethynylphenyl substituent at the 4-amino position.

Properties

IUPAC Name

N-(3-ethynylphenyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h1,3-5,10,12,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVFLAHYIMSDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-ethynylphenyl)oxan-4-amine involves several steps. One common synthetic route includes the reaction of 3-ethynylaniline with oxan-4-one under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .

Chemical Reactions Analysis

N-(3-ethynylphenyl)oxan-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)oxan-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways and processes, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Oxan-4-amine Derivatives

Oxan-4-amine derivatives are characterized by variations in the aryl/alkyl substituents attached to the amino group. Key structural analogs include:

Table 1: Comparative Overview of Oxan-4-amine Derivatives
Compound Name Substituent Molecular Weight (g/mol) Yield (%) Physical State Key Applications/Properties References
N-(3-Ethynylphenyl)oxan-4-amine 3-Ethynylphenyl Not reported Discontinued Not available Click chemistry, building block
4-(2,4-Dichlorophenyl)oxan-4-amine 2,4-Dichlorophenyl Not reported Not reported Not available Intermediate in organic synthesis
N-(2,5-Dimethylphenyl)oxan-4-amine HCl 2,5-Dimethylphenyl Not reported 95% purity Crystalline solid Pharmaceutical research
N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amine 3-(Trifluoromethoxy)benzyl 276.2 (M+H) 82% Colorless oil Glycine transporter inhibitor
Ethynylphenyl Substituent (Target Compound)
  • Reactivity : The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a feature absent in chlorinated or methylated analogs. This reactivity is valuable for bioconjugation and polymer chemistry .
  • Limitations : Discontinued status implies synthetic challenges, such as instability under standard conditions or difficulties in purifying alkyne-containing intermediates .
Chlorinated and Methylated Analogs
  • 4-(2,4-Dichlorophenyl)oxan-4-amine: The electron-withdrawing chlorine atoms enhance electrophilic reactivity, making it suitable for nucleophilic substitution reactions.
  • Its crystalline form (95% purity) suggests robust stability, favoring pharmaceutical applications .
Trifluoromethoxy-Substituted Analog
  • N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amine : The trifluoromethoxy group increases metabolic stability and lipophilicity, critical for central nervous system (CNS)-targeted drugs. Reported as a colorless oil with 82% yield, it demonstrates scalability in synthesis .
This compound

While direct synthesis details are unavailable, structurally related compounds (e.g., ) use ethynylaniline in coupling reactions. For example, N-(3-ethynylphenyl)-1',3'-dihydro-2,4-dioxaspiro[bicyclo[3.3.1]nonane-3,2'-indene]-1(9),5,7-trien-8-amine is synthesized via ethynylaniline and spirocyclic intermediates, achieving higher yields under optimized conditions (Method B, 65–70% yield) .

Other Derivatives
  • N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amine : Synthesized via reductive amination, yielding 82% as a colorless oil .
  • N-(2,5-Dimethylphenyl)oxan-4-amine HCl : Prepared via palladium-catalyzed coupling or direct alkylation, with 95% purity achieved through crystallization .

Research Findings and Implications

  • Ethynyl Group Utility : The alkyne moiety in this compound offers unique reactivity for bioconjugation, but its discontinued status highlights practical limitations compared to stable analogs like the trifluoromethoxy derivative .
  • Pharmaceutical Potential: Methylated and trifluoromethoxy analogs show promise in CNS drug development due to enhanced lipophilicity and metabolic stability .
  • Synthetic Challenges : Chlorinated derivatives may face purification issues, while ethynyl-containing compounds require specialized handling to prevent alkyne degradation .

Biological Activity

N-(3-ethynylphenyl)oxan-4-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C13H15NOC_{13}H_{15}NO and a molecular weight of approximately 215.27 g/mol. The compound features an ethynyl group attached to a phenyl ring, which is linked to an oxan-4-amine structure. This unique configuration contributes to its biological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal cellular pathways. This inhibition can lead to altered cell function and viability, particularly in cancer cells.
  • Molecular Interactions : The amine group forms hydrogen bonds with biological molecules, while the aromatic ring engages in π-π interactions, enhancing binding affinity and specificity to molecular targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been evaluated for its effects on breast and prostate cancer cells, demonstrating significant cytotoxicity at micromolar concentrations.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-methylphenyl)oxan-4-amineMethyl group instead of ethynylModerate anticancer activity
N-(3-isopropylphenyl)oxan-4-amineIsopropyl group affecting lipophilicityLower antimicrobial efficacy
N-(3-phenyl)oxan-4-amineNo ethynyl substitutionLimited enzyme inhibition

The presence of the ethynyl group in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM across different cell types. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and activation of caspases .

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial properties. Further studies suggested that the compound may disrupt bacterial membrane integrity.

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